3,4,5-Triphenyl-2(3H)-furanone
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Overview
Description
3,4,5-Triphenyl-2(3H)-furanone is an organic compound characterized by a furanone ring substituted with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triphenyl-2(3H)-furanone typically involves the reaction of benzoin with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triphenyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrofuranone derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrofuranone derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3,4,5-Triphenyl-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Triphenyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methyl-3,4,5-Triphenyl-2,4-Cyclopentadienone
- 3,4,5-Triphenyl-4,5-Dihydroisoxazole
Comparison: 3,4,5-Triphenyl-2(3H)-furanone is unique due to its furanone ring structure, which imparts different chemical and biological properties compared to similar compounds like cyclopentadienones and dihydroisoxazoles. The presence of the furanone ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
116435-28-0 |
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Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,4,5-triphenyl-3H-furan-2-one |
InChI |
InChI=1S/C22H16O2/c23-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(24-22)18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
VOVDJMDRGHNHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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